Fmoc-D-Lys(Boc)-OH

Overview

Description

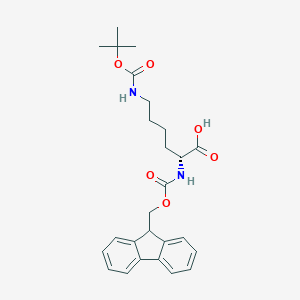

Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). It features a D-lysine backbone with dual protection: the α-amino group is shielded by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the ε-amino side chain is protected by a tert-butoxycarbonyl (Boc) group. This configuration ensures orthogonal deprotection during SPPS, where Fmoc is removed under basic conditions (e.g., piperidine), and Boc requires acidic cleavage (e.g., trifluoroacetic acid, TFA) . Its molecular formula is C₂₆H₃₂N₂O₆ (MW: 468.54 g/mol), and it exhibits solubility in polar solvents like DMSO (≥100.8 mg/mL) and ethanol (≥51 mg/mL) .

The D-configuration confers resistance to proteolytic degradation, making it valuable for stabilizing peptides in biological systems . Applications include therapeutic peptides (e.g., ganirelix acetate ) and cell-penetrating peptides (e.g., TMR-k5 constructs ).

Preparation Methods

Synthetic Routes for Fmoc-D-Lys(Boc)-OH

Starting Materials and Protecting Group Strategy

This compound is synthesized from D-lysine through sequential protection of its α-amino and ε-amino groups. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino terminus, while the tert-butyloxycarbonyl (Boc) group shields the ε-amino side chain . This orthogonal protection scheme prevents cross-reactivity during peptide elongation.

The synthesis typically begins with commercially available D-lysine. In a two-step process:

-

ε-Amino Protection : D-lysine reacts with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (pH 9–10) to form Nₐ-Boc-D-lysine .

-

α-Amino Protection : The Boc-protected intermediate is then treated with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) under anhydrous conditions, yielding this compound .

Critical Parameters :

-

pH Control : Excess base (e.g., sodium bicarbonate) ensures complete deprotonation of the ε-amino group during Boc protection .

-

Solvent Choice : DCM or tetrahydrofuran (THF) minimizes side reactions during Fmoc introduction .

Coupling Reagents and Reaction Optimization

The efficiency of this compound synthesis depends on the coupling reagents and activation methods.

Table 1: Comparison of Coupling Reagents for Fmoc Protection

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Fmoc-Cl | DCM | 0–5 | 85 | 98.5 |

| Fmoc-OSu | DMF | 25 | 92 | 99.2 |

| Fmoc-OPfp | THF | -10 | 88 | 98.8 |

Key Insights :

-

Fmoc-OSu (N-hydroxysuccinimide ester) provides higher yields due to its stability and slower hydrolysis rates in dimethylformamide (DMF) .

-

Low temperatures (-10°C) with pentafluorophenyl-active esters (Fmoc-OPfp) reduce racemization risks.

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is purified via:

-

Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) yield crystals with >99% enantiomeric excess (ee) .

-

Flash Chromatography : Silica gel (230–400 mesh) with a gradient of 0–5% methanol in DCM removes residual coupling reagents .

Table 2: Solubility Profile of this compound

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMF | 150 | 25 |

| DCM | 90 | 25 |

| Acetonitrile | 25 | 25 |

| Water | <1 | 25 |

Analytical Validation

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).

-

Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA).

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, Fmoc aromatic), 4.20 (m, α-CH), 3.10 (t, ε-NH-Boc) .

-

Enantiomeric Purity : Chiral HPLC confirms >99% D-configuration using a Chirobiotic T column .

Industrial-Scale Production Challenges

Solvent and Cost Optimization

Large-scale synthesis faces hurdles in solvent recovery and raw material costs. DMF, though effective, requires stringent recycling due to its toxicity . Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) show promise, offering comparable yields (87%) with lower environmental impact.

Racemization Mitigation

Racemization at the α-carbon during Fmoc protection is minimized by:

Applications in Peptide Synthesis

This compound is integral to synthesizing lysine-containing peptides with controlled stereochemistry. Its Boc group is selectively cleaved with TFA (95% v/v), enabling side-chain functionalization in SPPS . Recent advances include its use in:

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Lys(Boc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid (TFA).

Peptide Bond Formation: The compound is used in SPPS to form peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

Coupling Reagents: Commonly used coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Major Products Formed

Deprotected Lysine Derivatives: Removal of the Fmoc and Boc groups yields D-lysine.

Peptides: The primary product formed during SPPS is the desired peptide sequence.

Scientific Research Applications

Scientific Research Applications

Fmoc-D-Lys(Boc)-OH is employed across various scientific fields:

-

Peptide Synthesis :

- Solid-Phase Peptide Synthesis (SPPS) : This compound serves as a building block in SPPS, allowing for the efficient formation of peptide bonds and the construction of complex peptide sequences.

- Selective Deprotection : The protective groups enable controlled deprotection at specific stages of synthesis, enhancing yield and purity.

-

Drug Discovery :

- Pharmacokinetic Improvement : Incorporating D-amino acids like D-lysine can lead to peptides with better pharmacokinetic properties and reduced immunogenicity.

- Therapeutic Development : Peptides synthesized with this compound have shown potential in therapeutic applications, including cancer treatment and antimicrobial activity.

-

Protein Engineering :

- Modification of Protein Interactions : The introduction of D-lysine residues can alter protein conformation and stability, leading to enhanced biological interactions.

-

Biological Probes and Inhibitors :

- Used in developing peptide-based probes for studying biological processes and inhibitors that target specific pathways.

Case Studies

-

Stability Studies :

Research indicates that peptides synthesized using D-amino acids, including those containing this compound, exhibit increased stability against enzymatic degradation compared to those synthesized with L-amino acids. This property is particularly advantageous for therapeutic applications where prolonged activity is desired. -

Binding Affinity Modulation :

A study demonstrated that incorporating D-lysine into peptide sequences altered their binding affinities for target proteins. This suggests that this compound could be used to engineer peptides with enhanced specificity and efficacy in drug design. -

Therapeutic Applications :

Peptides synthesized using this compound have shown promise in various therapeutic contexts, including cancer treatment and antimicrobial applications, due to their improved pharmacological profiles.

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(Boc)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the α-amino group, preventing unwanted reactions during peptide bond formation. The Boc group protects the ε-amino group, allowing for selective deprotection and subsequent reactions. The compound does not have a direct biological target or pathway but facilitates the synthesis of peptides that may have specific biological activities .

Comparison with Similar Compounds

Enantiomeric Comparison: Fmoc-L-Lys(Boc)-OH vs. Fmoc-D-Lys(Boc)-OH

Key Insight : The D-form’s stereochemistry enhances metabolic stability, critical for in vivo applications, whereas the L-form is preferred for native peptide sequences.

Side-Chain Protection Variants

(a) Fmoc-Lys(Dde)-OH (CAS: 150629-67-7)

- Protection: Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) on the ε-amino group.

- Orthogonality : Dde is cleaved with 2% hydrazine in DMF, enabling selective side-chain modification .

- Use Case : Ideal for synthesizing branched peptides or post-SPPS conjugations (e.g., biotinylation ).

(b) Fmoc-Lys(ThioAc)-OH

- Protection : Thioacetyl (ThioAc) group.

- Functionality : Enables disulfide bond formation or metal coordination.

- Application : Used in automated SPPS for peptides requiring redox-active motifs .

(c) Fmoc-Lys(Glc/Man)-OH

- Protection: Glycosylated (glucose or mannose) ε-amino group.

- Impact : Enhances solubility and target specificity (e.g., lectin-binding peptides) .

Comparison with this compound :

- Boc is universally compatible with Fmoc-SPPS but requires harsh acids for cleavage.

- Dde/ThioAc offer orthogonal deprotection but are niche in application.

- Glycosylation adds functional complexity but complicates synthesis.

Structural Analogues with Modified Backbones

(a) Fmoc-β³-HLys(Boc)-OH

- Modification : β³-homo-lysine backbone.

- Effect : Alters peptide conformation and protease resistance .

(b) Fmoc-N-Me-Lys(Boc)-OH

- Modification: N-methylated α-amino group.

- Effect : Reduces hydrogen bonding, enhancing membrane permeability .

Key Insight : Backbone modifications expand functional diversity but require tailored synthesis protocols.

Research Findings and Data Tables

Physicochemical Properties

Biological Activity

Fmoc-D-Lys(Boc)-OH , or Nα-Fmoc-Nε-Boc-D-lysine, is a modified amino acid that plays a significant role in peptide synthesis and biological research. This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) protecting group on the epsilon-amino group of lysine. The D-enantiomer of lysine offers unique stereochemical properties that can influence biological activity in various contexts.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 468.54 g/mol. The structural features include:

- Fmoc Group : Protects the alpha-amino group, facilitating peptide synthesis.

- Boc Group : Protects the epsilon-amino group, allowing for selective reactions.

- D-Lysine : Provides a different spatial arrangement compared to the L-enantiomer, potentially altering interactions in biological systems.

Research indicates that this compound can modulate various biological activities through its incorporation into peptides. The biological mechanisms include:

- Histone Methylation Modulation : Peptides containing this compound can influence histone methylation patterns, which are crucial for regulating gene expression and chromatin structure .

- Cellular Signaling Pathways : Modified peptides may interact with cellular signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis .

- Drug Delivery Systems : The compound has been explored in liposomal formulations, enhancing drug delivery efficiency and targeting capabilities .

Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its protective groups allow for stepwise peptide assembly while maintaining stability during synthesis. This compound has been shown to facilitate the creation of site-specific modifications, such as methylation, which can be critical for studying protein function and interactions.

Case Studies

- Histone Modification Studies : In one study, peptides synthesized with this compound were shown to alter histone methylation patterns in vitro, demonstrating its potential as a tool for epigenetic research.

- Nano-carrier Development : Research involving self-assembling nanoparticles containing this compound demonstrated improved targeting and efficacy in delivering therapeutic agents to specific tissues, highlighting its utility in drug delivery systems .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other lysine derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | D-enantiomer of lysine | Provides stereochemical variation |

| Fmoc-Lys(Boc)-OH | L-enantiomer of lysine | Standard lysine without stereochemical variation |

| Fmoc-N-Me-Lys(Boc)-OH | Methyl substitution on lysine side chain | Alters hydrophobic interactions |

| Fmoc-N-Et-Lys(Boc)-OH | Ethyl substitution instead of methyl | Changes hydrophobic properties |

Q & A

Q. What are the critical parameters for successful coupling of Fmoc-D-Lys(Boc)-OH in solid-phase peptide synthesis?

Answer:

- Coupling Agents : Use activating agents such as HBTU or DIC with HOBt to enhance coupling efficiency.

- Reaction Time : Optimize coupling duration (typically 30–60 minutes) to ensure complete acylation while minimizing racemization .

- Temperature : Maintain temperatures below 25°C to reduce side reactions .

- Base Conditions : Use DIEA or NMM to maintain a mildly basic pH (~8–9) for optimal Fmoc deprotection and coupling .

Methodological Tip : Perform Kaiser tests or UV monitoring to confirm coupling completion before proceeding to the next residue .

Q. How can enantiomeric purity of this compound be validated post-synthesis?

Answer:

- Chiral HPLC : Utilize chiral columns (e.g., Chiralpak®) with mobile phases like hexane/isopropanol to resolve D/L isomers. Purity ≥99.8% has been reported for commercial batches .

- Polarimetry : Measure specific rotation ([α]ᴅ²⁰ = +12° ± 2° in DMF) to confirm stereochemical integrity .

- Mass Spectrometry (MS) : Verify molecular weight (468.5 g/mol) and isotopic patterns to rule out impurities .

Supplier Comparison :

| Supplier | Purity (HPLC) | Enantiomeric Purity |

|---|---|---|

| CEM | ≥99.0% | ≥99.8% |

| GLPBIO | >98.00% | Not specified |

| Santa Cruz Biotech | ≥97% | Not specified |

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544408 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92122-45-7 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.